N-(3,3-diphenylpropyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Description
N-(3,3-Diphenylpropyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a diphenylpropyl backbone and a thiophene-thiazole hybrid moiety. The compound’s synthesis involves multi-step reactions, as inferred from related analogs in the evidence. For instance, similar compounds (e.g., 40005 and 40007) were synthesized via nucleophilic substitution and reduction reactions starting from N-(3,3-diphenylpropyl)-2-(4-nitrophenyl)acetamide . While direct pharmacological data for this compound are absent in the evidence, its structural analogs suggest possible applications in medicinal chemistry, such as enzyme inhibition or anticancer activity.
Properties
Molecular Formula |
C24H22N2OS2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C24H22N2OS2/c27-23(16-20-17-29-24(26-20)22-12-7-15-28-22)25-14-13-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15,17,21H,13-14,16H2,(H,25,27) |
InChI Key |
WYWKZTMXTVSAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CC2=CSC(=N2)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(3,3-diphenylpropyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a diphenylpropyl group, a thiophene moiety, and a thiazole ring, which may contribute to its diverse pharmacological properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives, including compounds similar to this compound. For example, thiazole derivatives have been shown to inhibit the growth of Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . The mechanism of action often involves the inhibition of ergosterol synthesis by targeting the enzyme CYP51, crucial for fungal cell membrane integrity.
Cytotoxicity Studies
Cytotoxicity analysis is essential for evaluating the safety profile of bioactive compounds. In studies involving NIH/3T3 cell lines, certain thiazole derivatives exhibited IC50 values indicating moderate cytotoxicity. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 148.26 μM to 187.66 μM . This suggests a favorable therapeutic window where antifungal activity can be achieved with minimal impact on normal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electronegative substituents on the phenyl moiety has been linked to enhanced antifungal activity due to increased lipophilicity and better interaction with biological targets .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 2d | 148.26 | Antifungal |
| 2e | 187.66 | Antifungal |
| Doxorubicin | >1000 | Control |
The mechanism of action for this compound likely involves binding to specific enzymes or receptors within fungal cells. This interaction can disrupt critical biological pathways such as ergosterol biosynthesis, ultimately leading to cell death.
Case Study: Antifungal Efficacy Against Candida spp.
In a controlled study investigating the antifungal efficacy of thiazole derivatives similar to this compound:
- Objective : To evaluate the antifungal activity against Candida albicans and Candida parapsilosis.
- Methodology : The study employed the modified EUCAST protocol for determining MIC values.
- Results : Compounds demonstrated significant inhibition of fungal growth with MIC values indicating effectiveness comparable to standard treatments.
- : These findings suggest that derivatives based on the thiazole structure could serve as promising candidates for developing new antifungal agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related acetamide derivatives:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparisons:
Anticancer Activity Compounds 38, 39, and 40 (quinazoline-sulfonyl acetamides) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀: 2–10 µM) due to their sulfonyl and heterocyclic moieties enhancing DNA intercalation or kinase inhibition .
Enzyme Inhibition Thiazole-ylidene derivatives (4a–4i) inhibit monoamine oxidase (MAO) isoforms, with 4a–4c showing dual MAO-A/MAO-B inhibition (IC₅₀: 0.5–5 µM) . The target compound’s thiazole ring could mimic this activity, but substituents like diphenylpropyl may alter selectivity.
Structural Hybridization
- Triazole-thiazole hybrids (9a–9e ) demonstrate the importance of heterocyclic diversity; for example, 9c (4-bromophenyl substitution) showed optimal docking scores for α-glucosidase inhibition . The target compound’s thiophene-thiazole system may similarly enhance binding to hydrophobic enzyme pockets.
Synthetic Pathways
- The target compound shares synthetic routes with 40005 and 40007 , where nitro-group reduction and hydroxylation are critical steps . Such methods highlight the versatility of diphenylpropyl acetamides in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
